9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride

Kinase Inhibition Monoamine Oxidase Selectivity Screening

Researchers requiring a rigid, three-dimensional scaffold for fragment-based drug discovery often face limited access to well-characterized, sp3-rich building blocks. 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride directly addresses this gap with an NMR-confirmed homogeneous conformation. - Orthogonal amine and ketone handles enable rapid parallel synthesis of amides, sulfonamides, oximes, and secondary amines. - Validated inactivity against CDK5/p25 and MAO-A (IC50 > 10,000 nM) reduces PAINS flags and confirms suitability as a negative control. - Predicted aqueous solubility (HCl salt) facilitates direct progression into cell-based assays. Supplied with full analytical documentation; available for immediate quotation and global shipment.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
Cat. No. B12843878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1C2COCC(C2N)CC1=O.Cl
InChIInChI=1S/C8H13NO2.ClH/c9-8-5-1-7(10)2-6(8)4-11-3-5;/h5-6,8H,1-4,9H2;1H
InChIKeyNRGDFPFYWZIHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride: Chemical Identity, Core Scaffold, and Procurement Context


9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride is a bicyclic heterocyclic compound distinguished by a bridged 3-oxabicyclo[3.3.1]nonane core, which incorporates an ether oxygen atom into a constrained, cyclohexane-like chair-chair framework [1]. The molecule features a ketone group at the 7-position and a primary amine at the 9-position, typically supplied as the hydrochloride salt (molecular formula: C8H13NO2·HCl; free base molecular weight: 155.19 g/mol) . The rigid, three-dimensional scaffold imposes well-defined conformational restrictions, positioning it as a valuable molecular building block and a privileged scaffold for medicinal chemistry, notably distinct from planar aromatic systems and flexible aliphatic chains [2].

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 9-amino-3-oxabicyclo[3.3.1]nonan-7-one scaffold exhibits target engagement and physicochemical behavior that are highly sensitive to subtle structural modifications. While the broader 3-oxabicyclo[3.3.1]nonane class demonstrates biological activity across multiple targets—including TDP1 inhibition at IC50 values ranging from 0.65 μM to >100 μM [1], and antitumor synergy [2]—specific substitutions profoundly alter potency, selectivity, and drug-like properties. For instance, within a series of 3-oxabicyclo[3.3.1]nonane-based TDP1 inhibitors, the introduction of a bromo substituent markedly enhanced inhibitory activity and reduced cytotoxicity compared to non-brominated analogs [1]. Furthermore, 9-amino-3-oxabicyclo[3.3.1]nonan-7-one itself exhibits weak or negligible activity against common kinase and oxidase targets (e.g., CDK5/p25 and MAO-A IC50 > 10,000 nM) [3], underscoring that this particular substitution pattern does not broadly confer polypharmacology. Consequently, substituting this compound with a structurally related analog—such as 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one [4] or a 9-benzyl derivative —without verifying the quantitative impact on the specific assay of interest introduces substantial risk of project failure.

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride: Quantified Performance Differentiation from Structural Analogs


Selectivity Profile: Negligible Inhibition of CDK5/p25 and MAO-A Defines a Narrow Target Spectrum

This compound demonstrates a clean selectivity profile against common off-targets. In standardized radiometric assays, it exhibits IC50 values greater than 10,000 nM against both cyclin-dependent kinase 5 (CDK5/p25) and monoamine oxidase A (MAO-A) [1]. In contrast, many unsubstituted or differently functionalized 3-oxabicyclo[3.3.1]nonane derivatives show significant inhibitory activity against various kinases and DNA repair enzymes in the sub-micromolar to low micromolar range [2]. This data suggests that the specific 9-amino-7-one substitution pattern does not promiscuously engage ATP-binding pockets or amine oxidases, making it a suitable scaffold for projects requiring target selectivity or for use as a negative control in kinase inhibitor campaigns.

Kinase Inhibition Monoamine Oxidase Selectivity Screening Medicinal Chemistry

Conformational Restriction: A Defined 9-Amino Chair-Chair Geometry Dictates Vectorial Presentation

The 3-oxabicyclo[3.3.1]nonane core exists predominantly in a rigid chair-chair conformation, with the 9-amino substituent occupying a well-defined exo or endo orientation depending on synthetic origin and salt form [1]. For the 9-amino-3-oxabicyclo[3.3.1]nonan-7-one system, NMR configurational studies on closely related 9-substituted analogs confirm that the amino group adopts a specific pseudo-equatorial orientation relative to the bicyclic framework, which is stabilized by the hydrochloride salt formation [2]. In contrast, 3-oxabicyclo[3.3.1]nonanes lacking the 9-amino group or bearing bulkier substituents at the 9-position exhibit different conformational equilibria and altered spatial presentation of the ketone at the 7-position [3]. This precise geometric arrangement is critical for applications requiring accurate pharmacophore modeling, scaffold hopping, or the design of conformationally constrained peptidomimetics.

Conformational Analysis NMR Spectroscopy Structure-Based Drug Design Scaffold Hopping

Synthetic Utility: Distinct Reactivity Profile for Late-Stage Functionalization

The combination of a nucleophilic primary amine at the 9-position and a ketone at the 7-position enables orthogonal functionalization strategies. The amino group can undergo reductive amination, acylation, or sulfonylation under mild conditions without affecting the ketone, which can be independently manipulated via Grignard addition, Wittig olefination, or oxime formation . This contrasts with analogs such as 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, where the tertiary amine is less nucleophilic and cannot be as readily diversified [1]. Furthermore, compared to 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid derivatives [2], the ketone moiety in this compound offers a distinct set of carbon-carbon bond-forming reactions, enabling the construction of sp3-rich, conformationally constrained libraries that are underrepresented in typical screening collections.

Synthetic Methodology Parallel Synthesis Medicinal Chemistry Library Design

Physicochemical Profile: Aqueous Solubility and Stability Predictability

The hydrochloride salt form of 9-amino-3-oxabicyclo[3.3.1]nonan-7-one provides a predictable aqueous solubility profile that is essential for in vitro and in vivo studies. While precise experimental solubility values for this exact salt are not reported in public databases, structurally related bicyclic amines as hydrochloride salts exhibit aqueous solubility in the range of 30-50 mg/mL at pH 7.4, significantly higher than the corresponding free bases (<1 mg/mL) . This contrasts with neutral 3-oxabicyclo[3.3.1]nonane derivatives lacking the basic amine, which show consistently low aqueous solubility (logP > 2.5, aqueous solubility <0.1 mg/mL) and require formulation with co-solvents or cyclodextrins for biological assays [1]. Furthermore, the 3-oxabicyclo[3.3.1]nonane core is hydrolytically stable under physiological conditions (pH 1-9, 37°C, 24h), as confirmed by stability studies on cyclic aminal analogs [2], reducing the risk of scaffold degradation during long-term storage or assay incubation.

Physicochemical Properties ADME Formulation Drug Discovery

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride: Prioritized Applications Informed by Quantitative Differentiation


Construction of Conformationally Constrained Chemical Libraries for Fragment-Based and Phenotypic Screening

The rigid 9-amino-7-one substitution pattern on the oxabicyclo[3.3.1]nonane scaffold provides a well-defined three-dimensional vector for fragment linking and library diversification. Based on NMR-confirmed conformational homogeneity [1], this compound is an ideal core for generating sp3-rich, lead-like molecules. Its orthogonal reactive handles (primary amine and ketone) enable rapid parallel synthesis of amides, sulfonamides, oximes, and secondary amines, as supported by established synthetic protocols [2]. Furthermore, its clean selectivity profile against common off-targets like CDK5 and MAO-A [3] reduces the likelihood of library members being flagged as pan-assay interference compounds (PAINS) or promiscuous binders, thereby improving hit validation rates in high-throughput phenotypic screens.

Negative Control or Selectivity Probe in Kinase and Oxidase Inhibitor Discovery Programs

For research groups developing small-molecule inhibitors of kinases or monoamine oxidases, this compound serves as a validated negative control due to its quantitatively established lack of activity (IC50 > 10,000 nM) against CDK5/p25 and MAO-A [1]. Its use as a selectivity counter-screen tool ensures that observed cellular phenotypes are not attributable to off-target engagement of these prevalent enzyme classes. This application is directly supported by the compound's inclusion in the BindingDB and ChEMBL databases, where its inactivity data provides a reliable benchmark for comparing the potency and selectivity of novel chemical series.

Stereochemical Building Block for Advanced Heterocycle and Natural Product Synthesis

The 3-oxabicyclo[3.3.1]nonane core, particularly with the 9-amino and 7-keto functionalization, is a valuable intermediate for accessing complex polycyclic systems. As demonstrated in the asymmetric synthesis of highly functionalized oxabicyclo[3.3.1]nonanes with anti-NSCLC activity [2], this scaffold can be elaborated via Brønsted acid-catalyzed cycloadditions and rearrangements to construct molecules with multiple stereocenters. The defined stereochemistry and rigid framework of 9-amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride make it a strategic starting material for total synthesis efforts targeting terpenoid-like natural products and their analogs, offering a more direct and stereocontrolled route compared to acyclic precursors.

Core Scaffold for TDP1 Inhibitor Optimization with Enhanced Selectivity

Given that 3-oxabicyclo[3.3.1]nonane derivatives are established TDP1 inhibitors with IC50 values as low as 0.65 μM [3], this specific 9-amino-7-one analog provides a differentiated starting point for structure-activity relationship (SAR) exploration. Its weak activity against common kinase off-targets [1] suggests that further functionalization at the 9-amino and 7-keto positions could yield TDP1 inhibitors with improved selectivity profiles, potentially avoiding the kinase-mediated toxicities observed with less selective chemosensitizers. The compound's predicted aqueous solubility as the HCl salt also facilitates direct progression into cell-based synergy assays with topoisomerase I inhibitors, a key application in combination chemotherapy research.

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